molecular formula C22H28B2O4S2 B3030067 4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane CAS No. 861398-06-3

4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane

Cat. No.: B3030067
CAS No.: 861398-06-3
M. Wt: 442.2 g/mol
InChI Key: NTSDQKBGUDHDGQ-UHFFFAOYSA-N
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Description

4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno2,3-fbenzothiol-6-yl]-1,3,2-dioxaborolane is a complex organic compound that features boron atoms within its structure. This compound is part of a broader class of organoboron compounds, which are known for their stability, low toxicity, and high reactivity in various chemical transformations. Organoboron compounds have significant applications in organic synthesis, pharmaceuticals, and materials science.

Scientific Research Applications

4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno2,3-fbenzothiol-6-yl]-1,3,2-dioxaborolane has several scientific research applications:

Preparation Methods

The synthesis of 4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno2,3-fbenzothiol-6-yl]-1,3,2-dioxaborolane typically involves multiple steps, including substitution reactions. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Substitution Reactions: Common reagents include halides and nucleophiles, leading to the formation of substituted products.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the boron atoms, leading to different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Comparison with Similar Compounds

Similar compounds include other organoboron compounds such as:

    4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives: Known for their stability and reactivity in organic synthesis.

    Aryl borates: Widely used in pharmaceuticals and materials science due to their high reactivity and low toxicity.

What sets 4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno2,3-fbenzothiol-6-yl]-1,3,2-dioxaborolane apart is its unique structure, which combines the properties of boron with a thieno2,3-f

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28B2O4S2/c1-19(2)20(3,4)26-23(25-19)17-11-13-9-16-14(10-15(13)29-17)12-18(30-16)24-27-21(5,6)22(7,8)28-24/h9-12H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSDQKBGUDHDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC4=C(C=C(S4)B5OC(C(O5)(C)C)(C)C)C=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28B2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane

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